molecular formula C9H7I B14861601 1-Iodo-3-prop-2-ynylbenzene CAS No. 1260672-54-5

1-Iodo-3-prop-2-ynylbenzene

Cat. No.: B14861601
CAS No.: 1260672-54-5
M. Wt: 242.06 g/mol
InChI Key: JKKAWRRKOQLXJB-UHFFFAOYSA-N
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Description

1-Iodo-3-prop-2-ynylbenzene is an organic compound with the molecular formula C9H7I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-3-prop-2-ynylbenzene can be synthesized through several methods. One common approach involves the iodination of 3-prop-2-ynylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a catalyst to facilitate the iodination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-prop-2-ynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form 1-prop-2-ynylbenzene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. These reactions typically occur under mild conditions, often in the presence of a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the prop-2-ynyl group.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include azido- or cyano-substituted benzene derivatives.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include 1-prop-2-ynylbenzene.

Scientific Research Applications

1-Iodo-3-prop-2-ynylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-iodo-3-prop-2-ynylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Iodo-3-prop-2-ynylbenzene can be compared with other similar compounds, such as:

    1-Bromo-3-prop-2-ynylbenzene: Similar structure but with a bromine atom instead of iodine.

    1-Chloro-3-prop-2-ynylbenzene: Similar structure but with a chlorine atom instead of iodine.

    1-Fluoro-3-prop-2-ynylbenzene: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts.

Properties

CAS No.

1260672-54-5

Molecular Formula

C9H7I

Molecular Weight

242.06 g/mol

IUPAC Name

1-iodo-3-prop-2-ynylbenzene

InChI

InChI=1S/C9H7I/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2

InChI Key

JKKAWRRKOQLXJB-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=CC=C1)I

Origin of Product

United States

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